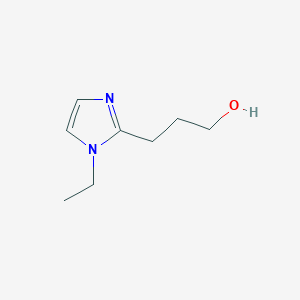

3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol

Description

Chemical Significance of Imidazole (B134444) Heterocycles in Organic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.comslideshare.net First synthesized by German chemist Heinrich Debus in 1858, this planar ring system is a cornerstone in organic and medicinal chemistry. ijsrtjournal.comtsijournals.com The significance of the imidazole nucleus stems from its unique chemical properties. It is an aromatic ring containing six π-electrons, which imparts considerable stability. tsijournals.com Imidazole is also amphoteric, meaning it can act as both an acid and a base. tsijournals.com

The two nitrogen atoms in the imidazole ring allow for diverse reactivity and interactions. ijsrtjournal.com One nitrogen atom is pyridine-like, while the other is pyrrole-like, and the hydrogen atom can be situated on either nitrogen, resulting in two equivalent tautomeric forms. biomedpharmajournal.org This structure enables imidazole to participate in hydrogen bonding and act as a potent ligand for various metal ions. ijsrtjournal.com Its electron-rich nature allows it to readily bind with a variety of enzymes and receptors. researchgate.netnih.gov

Furthermore, the imidazole ring is a fundamental component of several crucial biological molecules, including the amino acid histidine, the hormone histamine, and purines found in nucleic acids. tsijournals.combiomedpharmajournal.orgnih.gov This biological prevalence has made the imidazole scaffold a "privileged structure" in drug discovery, frequently used as a central framework for developing new therapeutic agents with a wide range of activities. ijsrtjournal.comnih.gov The versatility of the imidazole ring allows for substitutions at various positions, which can modulate its physicochemical and biological properties, making it a highly valuable heterocycle in synthetic chemistry. ijsrtjournal.com

Overview of Imidazole-Alkyl Alcohol Scaffolds in Academic Research

The combination of an imidazole ring with an alkyl alcohol chain creates a bifunctional scaffold that has garnered significant interest in chemical research. These structures, known as imidazole-alkyl alcohols, serve as versatile building blocks and ligands. The hydroxyl group of the alcohol chain can be further functionalized, for example, through esterification, to create a variety of derivatives. nih.govnih.gov

A prominent example is the 3-(1H-imidazol-1-yl)propan-1-ol backbone. Research has explored the synthesis of esters from 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol derivatives, which have been investigated for their potential biological activities. nih.govnih.gov Similarly, oxime esters derived from 3-(1H-imidazol-1-yl)propan-1-one, a precursor to the corresponding propanol (B110389), have been synthesized and studied. mdpi.com

Another related structure, 3-(imidazol-1-yl)propane-1,2-diol, has been synthesized through various methods, including the reaction of glycidol (B123203) with imidazole. researchgate.net These diol structures can be transformed into other bioactive molecules. researchgate.net The presence of both the imidazole ring, with its coordinating nitrogen atoms, and the alcohol group, which can also act as a ligand or be modified, makes these scaffolds useful in coordination chemistry and for the development of new functional molecules. nih.govnih.govresearchgate.net

Research Context of 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol within Imidazole Chemistry

The specific compound this compound fits into the broader research context of substituted imidazole-alkyl alcohols. Its structure features two key modifications to the basic imidazole-propanol scaffold: an ethyl group at the N-1 position of the imidazole ring and the attachment of the propanol chain at the C-2 position.

The substitution on the imidazole ring, particularly N-alkylation, is a common strategy to modify the electronic properties and steric profile of the molecule. ijsrtjournal.com The N-1 ethyl group in this compound prevents the formation of tautomers and eliminates the N-H proton, which can influence its hydrogen bonding capabilities and coordination behavior compared to its N-unsubstituted counterparts. The position of the substituent on the imidazole ring is also critical; linking the propanol chain at the C-2 position, as opposed to the more commonly studied C-1 linkage, creates a different spatial arrangement of the functional groups, which can lead to distinct chemical reactivity and interaction with other molecules.

While direct and extensive research on this compound is not widely documented in readily available literature, its structural motifs are present in other researched compounds. For instance, molecules containing a 2-ethyl-imidazole core have been synthesized, such as 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. sigmaaldrich.com Similarly, N-ethyl substituted imidazoles are common, for example in ionic liquids like 1-ethyl-3-methyl-1H-imidazol-3-ium salts. researchgate.net Therefore, the study of this compound would contribute to understanding the structure-property relationships within the wider class of substituted imidazole-alkyl alcohols, potentially finding applications in areas like coordination chemistry, catalysis, or as a synthetic intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H14N2O/c1-2-10-6-5-9-8(10)4-3-7-11/h5-6,11H,2-4,7H2,1H3 |

InChI Key |

ACALPUMQWKEUBY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CCCO |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would provide crucial information for assigning the structure.

Expected ¹H NMR Data (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | d | 1H | Imidazole (B134444) ring H |

| ~6.8-7.0 | d | 1H | Imidazole ring H |

| ~4.0-4.2 | q | 2H | N-CH₂CH₃ |

| ~3.6-3.8 | t | 2H | CH₂-OH |

| ~2.7-2.9 | t | 2H | Imidazole-CH₂ |

| ~1.8-2.0 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.3-1.5 | t | 3H | N-CH₂CH₃ |

Note: This table is a hypothetical representation of expected ¹H NMR data and is not based on experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~145-150 | Imidazole C2 |

| ~125-130 | Imidazole C4/C5 |

| ~120-125 | Imidazole C4/C5 |

| ~60-65 | CH₂-OH |

| ~40-45 | N-CH₂CH₃ |

| ~30-35 | Imidazole-CH₂ |

| ~25-30 | -CH₂-CH₂-CH₂- |

Note: This table is a hypothetical representation of expected ¹³C NMR data and is not based on experimental results.

Advanced Multidimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity of protons and carbons within the molecule, providing unambiguous structural assignment.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3200-3600 | Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~3100 | Weak-Medium | C-H stretch (imidazole ring) |

| ~1500-1600 | Medium | C=N and C=C stretch (imidazole ring) |

Note: This table is a hypothetical representation of expected IR data and is not based on experimental results.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula: C₈H₁₄N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would give clues about the molecule's structure.

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can elucidate bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For chiral molecules, this technique can also establish the absolute configuration of stereocenters.

A typical crystallographic study would yield a set of data that can be presented in a table similar to the hypothetical one below.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C8H14N2O |

| Formula weight | 154.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 11.234(5) Å |

| α | 90° |

| β | 105.12(3)° |

| γ | 90° |

| Volume | 928.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.102 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 336 |

| Refinement details | |

| Reflections collected | 5678 |

| Independent reflections | 1645 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.134 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.145 |

From this data, a detailed analysis of the molecule's conformation would be possible. For instance, the torsion angles along the propanol (B110389) chain and the orientation of the ethyl group relative to the imidazole ring would be determined. This would reveal the preferred spatial arrangement of the molecule in the solid state, which is influenced by a combination of intramolecular steric and electronic effects.

Analysis of Intermolecular Interactions and Crystal Packing

In the case of this compound, the presence of a hydroxyl group (-OH) and the nitrogen atoms of the imidazole ring suggests the potential for significant hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. These interactions would likely play a dominant role in the crystal packing, potentially forming chains or more complex networks of molecules.

A detailed analysis would typically include a table summarizing the geometry of these hydrogen bonds.

Hypothetical Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H1···N2ⁱ | 0.82 | 1.98 | 2.78(3) | 170.5 |

| C5—H5A···O1ⁱⁱ | 0.97 | 2.54 | 3.48(4) | 162.3 |

Symmetry codes: (i) x, -1+y, z; (ii) 1-x, 1/2+y, 1/2-z

Beyond classical hydrogen bonds, other weaker interactions such as C—H···π interactions (involving the imidazole ring) and van der Waals forces would also be analyzed to provide a complete picture of the forces stabilizing the crystal lattice. The collective effect of these interactions determines the efficiency of the molecular packing and influences properties such as melting point and solubility.

Theoretical and Computational Studies of 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. These calculations are based on the principles of quantum mechanics and can predict various molecular attributes with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of imidazole (B134444), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, are employed to determine optimized geometries. researchgate.netmdpi.com The calculated bond lengths and angles for imidazole derivatives are generally in good agreement with experimental data where available. acs.org

The energy landscape of a molecule describes the potential energy as a function of its geometry. By mapping this landscape, researchers can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the pathways of chemical reactions. For molecules with flexible side chains like the propanol (B110389) group in 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol, DFT can be used to explore the rotational barriers and identify the most stable conformations.

Table 1: Representative Calculated Bond Lengths and Angles for an Imidazole Derivative (Note: Data is for a representative 2-substituted imidazole derivative and not specifically for this compound)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N (imidazole) | ~1.33 - 1.38 Å acs.org |

| Bond Length | C-N (imidazole) | ~1.37 - 1.38 Å acs.org |

| Bond Angle | C-N-C (imidazole) | ~107 - 109° |

| Dihedral Angle | C-C-C-O (propanol chain) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net

For imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is typically distributed over the imidazole ring and electron-withdrawing groups. acadpubl.eu In the case of this compound, the ethyl and propanol substituents would influence the energies and distributions of these orbitals. The HOMO-LUMO gap for similar imidazole derivatives has been calculated to be around 4.0106 eV, suggesting good chemical stability. acadpubl.eumalayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative (Note: Data is for a representative 2-substituted imidazole derivative and not specifically for this compound)

| Orbital | Energy (eV) |

| HOMO | -5.2822 acadpubl.eumalayajournal.org |

| LUMO | -1.2715 acadpubl.eumalayajournal.org |

| HOMO-LUMO Gap | 4.0107 acadpubl.eumalayajournal.org |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of positive and negative electrostatic potential. researchgate.net Red-colored regions indicate a negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In imidazole, the nitrogen atom at the 3-position (N-3) is typically the most basic and nucleophilic site, represented by a region of negative electrostatic potential. nih.govchegg.com The hydrogen atom attached to the other nitrogen (N-1 in the parent imidazole) is the most acidic proton. chegg.com For this compound, the MEP map would likely show a negative potential around the N-3 atom of the imidazole ring and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group would be depicted as a region of positive potential.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility, dynamics, and interactions of a molecule with its environment, such as a solvent. rdd.edu.iq

For a molecule like this compound, which has several rotatable bonds in its ethyl and propanol side chains, MD simulations can explore the accessible conformations in solution. arxiv.org These simulations can reveal the preferred orientations of the side chains, the extent of their flexibility, and the timescale of conformational changes. Understanding the conformational landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a target receptor. scielo.br MD simulations of imidazole in aqueous solution have shown that the imidazole ring can form hydrogen bonds with water molecules, primarily through its N-3 atom. nih.gov Similar interactions would be expected for this compound, with the hydroxyl group of the propanol side chain also participating in hydrogen bonding with water.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.com These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. doi.org

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity, which is a measure of the strength of the interaction. The process involves placing the ligand in various positions and orientations within the binding site of the protein and calculating a "docking score" for each pose. The pose with the best score is considered the most likely binding mode. researchgate.net

Imidazole-based compounds are known to interact with a variety of biological targets, often through coordination with metal ions in enzyme active sites or through hydrogen bonding and hydrophobic interactions. researchgate.netjchr.org For this compound, docking studies could be performed against various enzymes to predict its potential as an inhibitor. The imidazole ring can act as a hydrogen bond acceptor or donor, and the ethyl and propanol substituents can engage in hydrophobic and polar interactions, respectively. The predicted binding orientations and affinities can provide valuable hypotheses about the molecule's potential biological activity and guide the design of more potent analogs. researchgate.net

Computational Exploration of Structure-Function Hypotheses

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining research on analogous imidazole-containing compounds. researchgate.netresearchgate.net Computational methods, particularly density functional theory (DFT), are frequently employed to predict the optimized geometry and electronic properties of molecules. researchgate.net For a molecule like this compound, DFT calculations could elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

These computational models are instrumental in developing and testing structure-function hypotheses. For instance, the spatial arrangement of the ethyl group on the imidazole ring and the propanol side chain can significantly influence how the molecule interacts with biological targets. By calculating properties such as the molecular electrostatic potential (MEP), researchers can visualize the electrophilic and nucleophilic sites of the molecule. researchgate.net The MEP map highlights regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions with receptors or enzymes.

Furthermore, frontier molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. For related imidazole derivatives, these computational approaches have been used to correlate molecular structure with observed biological activity, such as antifungal properties. researchgate.netnih.govnih.gov By analogy, such studies on this compound could help in predicting its potential biological activity and in designing more potent derivatives.

Natural bond orbital (NBO) analysis is another powerful computational tool that can be used to characterize intramolecular delocalization of electron density and rehybridization. researchgate.net This analysis provides a detailed picture of the electronic structure, which is fundamental to understanding the molecule's stability and reactivity.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

For crystalline solids of imidazole derivatives, Hirshfeld surface analysis has been used to identify and quantify various types of intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.netsemanticscholar.org In the case of this compound, the presence of a hydroxyl group suggests that hydrogen bonding would be a significant contributor to its crystal packing. The nitrogen atoms of the imidazole ring can also act as hydrogen bond acceptors.

The fingerprint plots derived from Hirshfeld surface analysis can be decomposed to show the contributions of different types of contacts. For example, contacts involving hydrogen atoms (H···H, O···H, N···H) are typically the most abundant. nih.govnih.gov The analysis provides a percentage contribution for each type of interaction, offering a clear picture of the forces that hold the molecules together in the crystal. For instance, in related structures, H···H contacts often account for a significant portion of the surface, reflecting the high proportion of hydrogen atoms in the molecule. nih.gov The presence of the imidazole ring also suggests the possibility of C···H/H···C and N···H/H···N contacts, as well as π-π stacking interactions between imidazole rings of adjacent molecules. semanticscholar.org

By providing a detailed understanding of the intermolecular interactions, Hirshfeld surface analysis can help in understanding the physical properties of the solid state, such as melting point and solubility, and can also provide insights into the molecular recognition processes that are crucial for biological activity.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a Hirshfeld surface analysis of this compound, based on findings for similar molecules.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 8.3 |

| C···C | 3.0 |

| Other | 3.0 |

Structure Activity Relationship Sar Studies in Imidazole Propanol Analogues

Foundational Principles of SAR in Heterocyclic Chemistry

The exploration of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal and organic chemistry, aiming to correlate the chemical structure of a molecule with its biological or pharmacological activity. numberanalytics.comnumberanalytics.com The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological systems, such as enzymes, receptors, or nucleic acids. oncodesign-services.com In the realm of heterocyclic chemistry, which includes compounds like imidazole (B134444), SAR studies are instrumental in the discovery and optimization of therapeutic agents. nih.gov

Key concepts underpinning SAR include the identification of the pharmacophore, which is the essential ensemble of steric and electronic features necessary for biological activity. numberanalytics.com Modifications to a molecule's structure, even minor ones, can significantly alter its properties and biological response. numberanalytics.com Medicinal chemists systematically synthesize and test series of related compounds to decipher which structural components are responsible for potency, selectivity, and other desirable characteristics. wikipedia.org This iterative process allows for the refinement of lead compounds into optimized drug candidates. numberanalytics.comeurekaselect.com

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in many biologically active molecules due to its unique physicochemical properties. chemijournal.comresearchgate.net It can act as a proton donor or acceptor and participate in hydrogen bonding and metal ion coordination, making it a versatile component in drug design. nih.gov SAR studies on imidazole-containing compounds often investigate substitutions at various positions on the ring and the nature of side chains attached to it to understand their impact on biological function. researchgate.net

Influence of N-Alkylation (e.g., Ethyl Group) on Imidazole-Propanol Analogues' Molecular Recognition

The N-alkylation of the imidazole ring, specifically the introduction of an ethyl group at the N-1 position to form compounds like 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol, significantly influences the molecule's physicochemical properties and its ability to engage in molecular recognition. The alkyl group can affect the molecule's steric profile, lipophilicity, and the electronic properties of the imidazole ring, which in turn dictates its interaction with biological targets.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors. otago.ac.nz The size of the alkylating agent and the substituents already present on the imidazole ring can direct the alkylation to a specific nitrogen atom. otago.ac.nz In the case of an ethyl group, its presence introduces a degree of steric hindrance that can influence the orientation of the molecule within a binding pocket. Furthermore, the ethyl group increases the lipophilicity of the compound compared to an N-H imidazole. This enhanced lipophilicity can facilitate passage through biological membranes and may lead to stronger hydrophobic interactions with the target protein. nih.gov

Table 1: Influence of N-Alkylation on Physicochemical Properties and Molecular Interactions

| Feature | Influence of N-Ethyl Group | Consequence for Molecular Recognition |

|---|---|---|

| Steric Profile | Introduces bulk at the N-1 position. | Can influence binding orientation and selectivity. |

| Lipophilicity | Increases hydrophobicity compared to N-H. | Enhances potential for hydrophobic interactions with target. |

| Electronic Properties | Acts as an electron-donating group. | Modulates the basicity and hydrogen bonding capacity of the imidazole ring. |

Importance of the Propanol (B110389) Side Chain and Hydroxyl Group in Structure-Interaction Profiles

The propanol side chain, and particularly its terminal hydroxyl group, is a critical determinant of the interaction profile of this compound. This functional group can engage in a variety of non-covalent interactions, most notably hydrogen bonding, which are fundamental to molecular recognition in biological systems. mdpi.com

The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capability allows it to form strong and specific interactions with amino acid residues in a protein's active site, such as serine, threonine, tyrosine, aspartate, glutamate, and histidine. The introduction of a hydroxyl group to a flavonoid ring, for example, has been shown to increase hydrogen bonding interactions with surrounding amino acids, potentially leading to enhanced inhibitory activity. nih.gov

The flexibility of the three-carbon propanol chain allows the hydroxyl group to adopt an optimal orientation for forming these crucial hydrogen bonds. The length of the alkyl chain connecting the hydroxyl group to the imidazole ring is also a key factor. It provides the necessary spacing and conformational freedom for the hydroxyl group to reach and interact with specific regions of a binding pocket. Studies on various hydroxyl-functionalized molecules have consistently highlighted the importance of the position and number of hydroxyl groups in determining their binding affinity and biological activity. nih.gov In the context of imidazolium-based ionic liquids, the hydroxyl group has been shown to participate in a network of hydrogen bonds, significantly influencing the material's properties. mdpi.com

Table 2: Role of the Propanol Side Chain and Hydroxyl Group in Molecular Interactions

| Structural Feature | Interaction Potential | Significance in Structure-Interaction Profile |

|---|---|---|

| Hydroxyl Group | Hydrogen bond donor and acceptor. | Forms specific and strong interactions with biological targets, contributing to binding affinity. |

| Propanol Chain | Provides flexibility and optimal positioning. | Allows the hydroxyl group to orient for effective hydrogen bonding within a binding site. |

| Chain Length | Determines the reach of the hydroxyl group. | Crucial for spanning the distance between the core scaffold and key interaction points on a receptor. |

Effects of Substitutions on the Imidazole Ring (e.g., at C-2) on Biological and Catalytic Performance

Substitutions on the imidazole ring itself, particularly at the C-2 position where the propanol side chain is attached in the parent compound, can have profound effects on the biological and catalytic performance of the molecule. The different positions on the imidazole ring (C-2, C-4, and C-5) exhibit distinct reactivities. The C-2 position is known to have the most acidic C-H bond, while the C-5 position is highly reactive towards electrophilic substitution. nih.gov

Attaching the propanol side chain at the C-2 position is a common strategy in the design of imidazole-based compounds. Modifications at this position can directly influence how the side chain is presented to a biological target. The electronic nature of the substituent at C-2 can also modulate the properties of the imidazole ring. For instance, introducing electron-withdrawing or electron-donating groups can alter the pKa of the ring nitrogens, affecting their ability to participate in hydrogen bonding or acid-base catalysis.

Furthermore, substitutions at the C-4 and C-5 positions can also fine-tune the activity of the molecule. These modifications can introduce new points of interaction with a target, alter the molecule's solubility and metabolic stability, or create steric hindrance that affects binding. For example, in the development of anticancer agents, various substitutions on the imidazole ring have been explored to optimize activity and selectivity. nih.gov The strategic placement of different functional groups on the imidazole core is a key aspect of rational drug design, allowing for the systematic optimization of a compound's performance.

Comparative SAR Analysis with Structurally Related Imidazole-Alkyl Alcohol Scaffolds

The length and branching of the alkyl chain are critical. A shorter or longer chain than the propyl group would alter the distance between the imidazole core and the hydroxyl group, potentially disrupting optimal interactions within a binding site. For instance, an ethanol (B145695) side chain might be too short to reach a key hydrogen bonding partner, while a butanol chain might introduce too much flexibility or clash with the protein surface.

The nature of the substituent on the imidazole nitrogen also plays a pivotal role. Replacing the N-ethyl group with a larger or more polar substituent would change the steric and electronic properties of the molecule. For example, a bulky N-benzyl group would introduce potential for pi-stacking interactions but also significantly increase steric hindrance. A smaller N-methyl group would reduce steric bulk but might not provide the same level of hydrophobic interaction as the ethyl group.

Finally, the position of the alkyl alcohol chain on the imidazole ring is a key determinant of activity. While the 2-substituted pattern is common, analogues with the side chain at the C-4 or C-5 position would present the functional groups in a different spatial arrangement, likely leading to a different mode of binding and, consequently, a different biological activity profile. By systematically comparing these related scaffolds, researchers can build a comprehensive understanding of the SAR and design molecules with improved potency and selectivity.

Table 3: Comparative SAR of Imidazole-Alkyl Alcohol Analogues

| Structural Variation | Potential Impact on Activity | Example Comparison |

|---|---|---|

| Alkyl Chain Length | Affects distance and flexibility for hydroxyl group interaction. | Propanol vs. Ethanol or Butanol side chain. |

| N-Substituent | Modulates steric hindrance, lipophilicity, and potential for other interactions. | N-Ethyl vs. N-Methyl, N-Benzyl, or N-H. |

| Substitution Position | Alters the 3D orientation of the side chain relative to the imidazole core. | 2-substituted vs. 4(5)-substituted imidazole. |

Mechanistic Investigations of Biological Interactions Involving Imidazole Propanol Scaffolds

General Molecular Mechanisms of Imidazole-Mediated Biological Target Interactions

The imidazole (B134444) ring is a versatile structural motif in medicinal chemistry due to its electron-rich nature, which allows it to bind readily with a variety of enzymes and receptors. nih.govfrontiersin.org Its unique properties facilitate multiple types of interactions, including metal ion coordination, hydrogen bonding, and hydrophobic forces, which are crucial for biological activity. nih.govijsrtjournal.com

Role of Imidazole Nitrogen in Metal Ion Coordination and Enzyme Active Site Binding

The imidazole ring contains two nitrogen atoms, making it an excellent ligand for coordinating with metal ions, which are common cofactors in the active sites of many enzymes. researchgate.netacs.org The imine nitrogen (the one with a double bond in the ring) is basic and acts as a pure sigma-donor, readily binding to transition metal ions like zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). wikipedia.org This interaction is fundamental to the function of many metalloproteins, where histidine residues, containing an imidazole side chain, are common binding sites for metal ions. acs.orgwikipedia.org

In the context of enzyme inhibition, an imidazole-containing compound can compete with natural ligands or water molecules for coordination with the metal cofactor in the enzyme's active site. This coordination can stabilize a particular conformation of the enzyme, often an inactive one, thereby inhibiting its catalytic function. For example, zinc is a key component in the active sites of enzymes like carbonic anhydrase and insulin-degrading enzyme. Imidazole derivatives can directly coordinate with this zinc ion, disrupting the catalytic mechanism. acs.orgnih.gov

| Property | Description | Biological Relevance |

|---|---|---|

| Nitrogen Donors | Two nitrogen atoms in a five-membered aromatic ring. researchgate.net | Act as Lewis bases for metal ion coordination. wikipedia.org |

| Ligand Type | Classified as a pure sigma-donor and a hard ligand. wikipedia.org | Forms stable complexes with metal ions in enzyme active sites. wikipedia.org |

| Basicity | The pKa of the protonated imidazolium (B1220033) cation is approximately 6.95. wikipedia.org | Allows it to act as a pH sensor in proteins like histidine. researchgate.net |

Hydrogen Bonding Networks in Protein-Ligand Complexes

The imidazole ring is a versatile participant in hydrogen bonding, a critical interaction for the specificity and stability of protein-ligand binding. ijsrtjournal.comresearchgate.net It can act as both a hydrogen bond donor, through the proton on one of its nitrogen atoms (N-H), and a hydrogen bond acceptor, using the lone electron pair on the other nitrogen atom. researchgate.netacs.org This dual capability allows imidazole-containing molecules to form intricate and robust hydrogen bonding networks within a protein's binding pocket. researchgate.net

Specific Enzymatic Pathway Modulation by Imidazole-Propanol Derivatives

Derivatives featuring the imidazole-propanol scaffold have been investigated for their ability to modulate the activity of several key enzymes. The specific mechanisms of interaction are often tied to the general principles of imidazole chemistry, namely metal coordination and hydrogen bonding, but are tailored to the unique architecture of each enzyme's active site.

Mechanism of Cytochrome P450 Enzyme Interaction

Many imidazole derivatives are recognized as potent inhibitors of cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing proteins crucial for drug metabolism. nih.govresearchgate.net The primary mechanism of inhibition involves a direct interaction between the imidazole ring and the heme iron atom at the core of the enzyme's active site. researchgate.net

The unprotonated nitrogen atom of the imidazole ring coordinates directly to the ferric (Fe³⁺) or ferrous (Fe²⁺) state of the heme iron. nih.gov This binding is often tight and can be reversible or, in some cases, lead to the formation of a stable metabolic-intermediate (MI) complex. researchgate.net By occupying this coordination site, the imidazole derivative prevents oxygen from binding to the heme iron, thereby blocking the enzyme's monooxygenase activity and inhibiting the metabolism of other drugs or endogenous compounds. youtube.com Antifungal agents with an imidazole moiety are well-known for this inhibitory action, which is the basis for many clinically significant drug-drug interactions. researchgate.netnih.gov

| Compound | CYP1A2 (Kᵢ, µM) | CYP2C9 (Kᵢ, µM) | CYP2C19 (Kᵢ, µM) | CYP3A4 (Kᵢ, µM) |

|---|---|---|---|---|

| Clotrimazole | - | - | - | 0.02 |

| Miconazole | - | - | 0.05 | 0.03 |

| Sulconazole | 0.4 | 0.01 | 0.008 | - |

| Tioconazole | 0.4 | - | 0.04 | 0.02 |

Mode of Action for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The catalytic mechanism relies on a zinc-bound hydroxide (B78521) ion that acts as a nucleophile. researchgate.net

Inhibitors containing an imidazole moiety can disrupt this process. The mode of action involves the imidazole nitrogen coordinating to the Zn²⁺ ion in the active site. researchgate.net This binding displaces the catalytically essential water molecule or hydroxide ion, rendering the enzyme inactive. nih.gov The unprotonated form of imidazole is typically the inhibitory species. nih.gov While classical CA inhibitors are sulfonamides, various nitrogen-containing heterocyclic compounds, including imidazoles and their derivatives, have been reported as effective inhibitors through this zinc-binding mechanism. researchgate.net

Advanced Applications and Future Research Directions for 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Ol

Catalytic Science Applications of Imidazole-Propanol Derivatives

The imidazole (B134444) moiety is a well-established functional group in catalysis, capable of acting as a Brønsted acid/base, a nucleophilic catalyst, or as a ligand for transition metals. nih.gov The propanol (B110389) chain in 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol provides a convenient anchor for modification, enabling the development of a wide array of specialized catalysts.

Development of Chiral Catalysts for Asymmetric Synthesis

Asymmetric synthesis, the production of specific stereoisomers of a chiral molecule, is of paramount importance in the pharmaceutical industry. Derivatives of this compound are promising scaffolds for the development of new chiral catalysts. By introducing chiral centers into the molecule, either on the ethyl group, the propanol backbone, or by creating axially chiral systems, it is possible to design catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. nih.gov

Research into chiral bicyclic imidazole catalysts and chiral imidazolium (B1220033) salts has demonstrated their effectiveness in promoting asymmetric reactions such as aldol (B89426) reactions, Michael additions, and various acylation and phosphorylation reactions. nih.govnih.govmdpi.com For instance, chiral imidazolium prolinate salts have been shown to be efficient organocatalysts for direct asymmetric aldol reactions, achieving excellent yields and high enantioselectivities (up to 96% ee). mdpi.com These systems create a complex chiral environment that effectively transfers stereochemical information to the products. The principles from these studies can be directly applied to design new catalysts based on the this compound framework.

| Catalyst Type | Asymmetric Reaction | Key Feature |

| Chiral Bicyclic Imidazoles | Asymmetric Phosphorylation, Acylation | Rigid scaffold provides high stereocontrol. bohrium.com |

| Chiral Imidazolium Ionic Liquids | Michael Addition, Aldol Reaction | Act as recyclable organocatalysts and chiral solvents. nih.gov |

| Proline-Derived Imidazolium Salts | Aldol Reaction | Combine the catalytic action of proline with the unique properties of imidazolium salts. mdpi.com |

| Imidazoline-Oxazoline Ligands | Friedel–Crafts Alkylation | Form chiral metal complexes for highly enantioselective C-C bond formation. mdpi.com |

Application in Homogeneous and Heterogeneous Catalysis Systems

The adaptability of this compound allows its derivatives to be employed in both homogeneous and heterogeneous catalysis, bridging the gap between the high selectivity of the former and the operational simplicity of the latter. chemistryworld.com

In homogeneous catalysis , the imidazole ring can be transformed into an N-heterocyclic carbene (NHC), a class of ligands that form highly stable and active complexes with transition metals like palladium, ruthenium, and gold. These complexes are powerful catalysts for cross-coupling reactions, olefin metathesis, and hydrogenations. The ethyl and propanol substituents can be modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for a specific reaction.

For heterogeneous catalysis , the terminal hydroxyl group of the propanol chain is a key feature. It provides a reactive site for immobilizing the molecule onto a solid support, such as silica (B1680970) (SBA-15), alumina, or a polymer resin. lucp.net This process of "heterogenization" combines the precise molecular-level control of a homogeneous catalyst with the practical advantages of a solid catalyst, namely easy separation from the reaction mixture and enhanced reusability. lucp.netmdpi.com For example, iridium complexes with NHC ligands supported on mesoporous silica have been used for the sustainable synthesis of secondary amines and demonstrated excellent recyclability over multiple cycles. lucp.net

Mechanistic Studies of Catalytic Activity and Selectivity

Understanding the mechanism by which a catalyst operates is crucial for its optimization and the development of new, more efficient systems. The imidazole ring is a versatile catalytic entity. In its neutral form, the lone pair of electrons on the sp² nitrogen atom makes it an effective nucleophile and a general base catalyst, as seen in the hydrolysis of esters. acs.org In its protonated (imidazolium) form, it can act as a general acid catalyst.

Mechanistic studies often involve a combination of kinetic experiments and computational chemistry. researchgate.netrsc.org For example, quantum chemistry calculations can be used to map the reaction pathway, identify transition states, and calculate activation energies for different catalytic cycles. rsc.org Such studies on imidazole derivatives have elucidated their role in facilitating reactions by stabilizing charged intermediates or by activating substrates. In electrocatalysis, for instance, computational models like Gibbs free energy diagrams have been used to understand how different imidazole derivatives facilitate the selective hydrogenation of acetylene (B1199291) to ethylene. researchgate.net These fundamental insights are critical for tailoring the structure of catalysts derived from this compound to achieve desired reactivity and selectivity.

Role as Key Synthetic Intermediates in Fine Chemical and Pharmaceutical Syntheses

The term "synthetic intermediate" refers to a molecule that is a stepping-stone in the construction of a more complex target molecule. google.com Imidazole derivatives are recognized as "privileged structures" in medicinal chemistry because they are present in a wide array of biologically active compounds and pharmaceuticals. nih.govresearchgate.net The compound this compound is a valuable building block because it contains two distinct reactive sites: the imidazole ring and the primary alcohol.

The imidazole ring can undergo various functionalization reactions, while the hydroxyl group can be easily converted into other functional groups such as esters, ethers, halides, or amines, providing numerous pathways for molecular elaboration. ontosight.aiontosight.ai

A notable example is the synthesis of novel anti-Candida agents based on a similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol scaffold. In this research, the propanol hydroxyl group was esterified with various aromatic and heterocyclic carboxylic acids. nih.govnih.gov Many of the resulting ester derivatives showed significantly more potent antifungal activity than the reference drug, fluconazole, demonstrating the utility of this scaffold as a key intermediate in the development of new pharmaceuticals. nih.govnih.gov

| Drug/Compound Class | Therapeutic Area | Role of Imidazole Intermediate |

| Sertindole, Pimozide | Antipsychotic | Forms the core heterocyclic structure. acs.org |

| Anti-Candida Agents | Antifungal | Serves as the key scaffold for esterification to produce active compounds. nih.gov |

| Duloxetine | Antidepressant | A related propan-1-ol amine is a key intermediate in its synthesis. google.com |

| Various Bioactive Molecules | Antibacterial, Anti-inflammatory, Anticancer | The imidazole ring is a fundamental building block for a wide range of pharmaceuticals. nih.govuobasrah.edu.iq |

Exploration in Advanced Materials Science (e.g., Functional Polymers, Coatings)

The unique properties of the imidazole ring make it a valuable component in the design of advanced materials. elsevierpure.com Imidazole-containing polymers have applications ranging from biocompatible coatings to ion-exchange membranes and catalysts. nih.govresearchgate.net The this compound molecule is an ideal monomer or functionalizing agent for creating such materials.

The terminal hydroxyl group can be modified, for example, by reacting it with acryloyl chloride to introduce a polymerizable double bond. The resulting monomer can then be incorporated into polymer chains. Alternatively, the imidazole nitrogen can be quaternized to form imidazolium salts, which are precursors to ionic liquids and poly(ionic liquid)s. These materials exhibit high thermal stability and ionic conductivity. nih.gov

Recent research has highlighted several applications for imidazole-based polymers:

Biocompatible Coatings: Polymeric ligands containing multiple imidazole groups have been used to create stable, compact, and biocompatible coatings for quantum dots, which are semiconductor nanocrystals used in bio-imaging. acs.org The imidazole units act as strong anchoring groups to the nanoparticle surface.

Functional Surfaces: Imidazolium-based zwitterionic polymers can be deposited on various surfaces to create coatings that are both antiviral and antibacterial, offering a promising strategy to reduce fomite transmission of pathogens.

Polymer Electrolytes: Polymerized imidazolium salts are investigated as solid polymer electrolytes and ion-exchange membranes for use in fuel cells and batteries due to their ability to conduct ions. scilit.com

| Material Type | Application | Function of Imidazole Moiety |

| Imidazole-Zwitterion Polymers | Coatings for Quantum Dots | Provides water solubility and multiple coordination sites for surface binding. acs.org |

| Imidazolium-based Polymers | Antiviral/Antibacterial Coatings | Creates functional surfaces that deactivate pathogens on contact. |

| Poly(ionic liquid)s | Ion-Exchange Membranes | Forms the conductive backbone for ion transport in fuel cells. scilit.com |

| Polymer-supported Catalysts | Heterogeneous Catalysis | Acts as a ligand or catalytic site anchored to a solid polymer support. nih.gov |

Integration of Cheminformatics and Machine Learning for De Novo Design

The traditional process of discovering new molecules for specific applications can be slow and costly. Cheminformatics and machine learning are revolutionizing this process by enabling the de novo design of molecules with desired properties. nih.govschrodinger.com De novo design refers to computational methods that generate novel molecular structures from scratch rather than by modifying existing ones. nih.gov

For a versatile scaffold like this compound, these computational tools can explore a vast virtual chemical space of potential derivatives. Machine learning models, trained on existing experimental or computational data, can predict a wide range of properties for these newly designed molecules, including:

Catalytic Performance: Predicting the activity and enantioselectivity of a potential new chiral catalyst. mpg.de

Biological Activity: Screening for potential drug candidates by predicting their binding affinity to a specific biological target.

Material Properties: Estimating properties like ionic conductivity or thermal stability for a novel polymer. osti.gov

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of known catalysts or materials and then generate new, chemically valid structures that are optimized for a specific function. nih.gov This approach accelerates the design-build-test-learn cycle, guiding synthetic chemists toward the most promising candidates and reducing the reliance on trial-and-error experimentation. mpg.deosti.gov

Future Perspectives in Imidazole-Alkyl Alcohol Research and Development

The unique chemical architecture of imidazole-alkyl alcohols, including this compound, offers a versatile platform for the development of novel materials and therapeutic agents. The future of research in this area is poised to expand on the foundational properties of these molecules, branching into more specialized and advanced applications.

One of the most promising future directions lies in the field of medicinal chemistry . The imidazole core is a well-established pharmacophore present in numerous clinically used drugs. beilstein-journals.orgnih.gov The alkyl-alcohol side chain can be further functionalized to enhance the specificity and efficacy of these molecules as therapeutic agents. Future research will likely focus on designing derivatives of this compound as potential anticancer, antifungal, and antibacterial agents. nih.govnih.gov Studies on related compounds have shown that the length and nature of the N-alkyl group can significantly influence their biological activity. researchgate.net

In the realm of materials science , imidazole-based compounds are being explored for the creation of sustainable and functional materials. numberanalytics.com The hydroxyl group in this compound provides a reactive site for polymerization, leading to the formation of imidazole-based polymers with unique properties such as high thermal stability and ionic conductivity. numberanalytics.com These polymers could find applications in batteries, fuel cells, and as specialized coatings. Furthermore, the ability of the imidazole ring to coordinate with metal ions opens up possibilities for the development of novel catalysts and sensors. numberanalytics.com

Another burgeoning area of research is the application of imidazole derivatives in environmental remediation . The ability of imidazole-containing compounds to bind to heavy metals suggests that polymers or functionalized surfaces incorporating this compound could be developed for the removal of toxic metal ions from contaminated water sources. numberanalytics.com Additionally, research into imidazole-functionalized materials for carbon dioxide capture is an active area of investigation. numberanalytics.com

The development of more efficient and sustainable synthetic methods for imidazole derivatives is also a key future perspective. numberanalytics.com Green chemistry approaches, utilizing renewable feedstocks and solvent-free reaction conditions, will be crucial in the environmentally friendly production of these valuable compounds. numberanalytics.com

Interactive Table of Potential Research Directions:

| Research Area | Potential Application of this compound Derivatives | Key Research Focus |

| Medicinal Chemistry | Anticancer, Antifungal, Antibacterial agents | Structure-activity relationship studies, targeted drug delivery systems. |

| Materials Science | High-performance polymers, catalysts, sensors | Polymer synthesis and characterization, metal-organic frameworks. |

| Environmental Remediation | Heavy metal capture, CO2 sequestration | Development of adsorbent materials, studies on binding efficiency. |

| Green Chemistry | Sustainable synthesis | Development of catalytic and solvent-free synthetic routes. |

Detailed research findings on related imidazole derivatives support these future perspectives. For instance, various N-substituted imidazole derivatives have demonstrated significant biological activities, with the nature of the substituent playing a crucial role in their efficacy. beilstein-journals.orgnih.gov In materials science, the self-assembly properties of imidazole-containing molecules are being harnessed to create complex, functional architectures. researchgate.net

The table below summarizes the types of biological activities observed in various functionalized imidazole derivatives, providing a basis for future investigations into this compound.

Interactive Table of Biological Activities of Imidazole Derivatives:

| Compound Class | Biological Activity | Reference |

| N-alkylated imidazoles | Antibacterial, Antifungal | researchgate.net |

| Imidazole-based ethers | Anticancer, Antioxidant | nih.gov |

| Imidazole-based supramolecular complexes | Anticancer, Antibacterial, Antifungal | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol, and how can reaction conditions be optimized for reproducibility?

- Methodology : A common approach involves reductive amination or condensation of imidazole derivatives with propanol precursors. For example, describes a method using 4-(6-(hydroxymethyl)pyridin-2-yl)benzaldehyde and 3-(1H-imidazol-1-yl)propan-1-amine under General Procedure B (Sequence B), yielding 84% via column chromatography. Key parameters include solvent choice (e.g., methanol), stoichiometric ratios (2:1 amine:aldehyde), and purification via silica gel chromatography .

- Optimization : Adjusting reaction temperature (65°C in ), catalyst selection (e.g., ammonium acetate in ), and inert atmosphere can improve yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Techniques :

- X-ray crystallography ( ): Resolves molecular conformation, dihedral angles (e.g., 77.34° between imidazole and nitrobenzene rings), and hydrogen-bonding networks (O–H⋯N interactions) .

- NMR : ¹H/¹³C NMR ( ) identifies proton environments (e.g., hydroxyl protons at δ 4.8–5.2 ppm) and carbon backbone connectivity.

- FT-IR : Confirms functional groups (e.g., –OH stretch at 3200–3400 cm⁻¹) .

Q. What are the documented biological activities of structurally related imidazole-propanol derivatives?

- Activities : Analogous compounds (e.g., 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones) exhibit anti-leishmanial (IC₅₀ = 12 µM), anti-fungal, and antioxidant properties (). These activities are linked to imidazole’s ability to disrupt microbial membranes or bind metalloenzymes .

Advanced Research Questions

Q. How can chiral synthesis of this compound be achieved, and what are its implications for catalytic applications?

- Chiral Synthesis : and detail enantioselective routes using chiral amino alcohols (e.g., L-phenylalaninol) as starting materials. The reaction involves condensation with nitrobenzaldehyde and benzyl groups, followed by crystallization (methanol/diethyl ether) to isolate enantiomers .

- Catalytic Applications : Chiral imidazole-propanol derivatives act as ligands in asymmetric catalysis (e.g., transition metal complexes for C–C bond formation) due to their planar imidazole core and stereogenic centers .

Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding the electronic properties and bioactivity of this compound?

- DFT Studies : uses quantum chemical calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), polarizability, and hyperpolarizability, which correlate with nonlinear optical (NLO) properties .

- Docking Studies : Molecular docking ( ) reveals binding affinities of related compounds to microbial targets (e.g., leishmanial enzymes) via π-π stacking and hydrogen bonds .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Yield Discrepancies : Variations in yields (e.g., 84% in vs. 65% in other protocols) may arise from purification methods (e.g., column chromatography vs. recrystallization) or solvent purity. Systematic parameter screening (DoE) is recommended .

- Bioactivity Variability : Differences in anti-leishmanial IC₅₀ values ( vs. 17) may reflect assay conditions (e.g., parasite strain, incubation time) or substituent effects (e.g., nitro vs. chloro groups) .

Methodological Challenges and Solutions

Q. How can intramolecular interactions (e.g., hydrogen bonding, C–H⋯π) be exploited to stabilize the compound’s conformation?

- Stabilization : identifies intramolecular C–H⋯π interactions (Table 1) between the imidazole ring and phenyl groups, reducing conformational flexibility. Crystal packing analysis (O–H⋯N hydrogen bonds) further stabilizes the solid-state structure .

Q. What are the best practices for handling hygroscopic or reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.